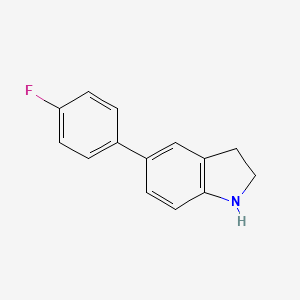

5-(4-Fluorophenyl)indoline

Descripción general

Descripción

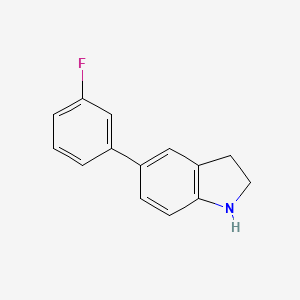

5-(4-Fluorophenyl)indoline is a compound with the molecular formula C14H12FN . It is a derivative of indole, a heterocyclic compound that is aromatic and weakly basic . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Synthesis Analysis

Indole derivatives are synthesized through a variety of methods. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The use of a Pd/C-ethylene system enables a synthesis of anilines and indoles from cyclohexanones in the presence of NH4OAc .Molecular Structure Analysis

The structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds .Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

This compound has an average mass of 213.250 Da and a monoisotopic mass of 213.095383 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Pharmacology

Multigram Synthesis of Chiral Indoline : A study by Sequeira et al. (2012) demonstrated the multigram synthesis of a chiral indoline derivative, showcasing its efficiency in synthesis through copper-catalyzed enantioselective intramolecular alkene aminooxygenation (Sequeira, Bovino, Chipre, & Chemler, 2012).

c-Met/ALK Inhibitors for Antitumor Applications : Li et al. (2013) developed novel spiro[indoline-3,4'-piperidine]-2-ones as potent and selective c-Met/ALK dual inhibitors with significant antitumor properties (Li, Wu, Tian, Zhang, & Wu, 2013).

Neuroleptic Activity : Harbert et al. (1980) investigated 5-aryltetrahydro-gamma-carbolines for neuroleptic activity, contributing to the understanding of dopamine receptor interaction (Harbert, Plattner, Welch, Weissman, & Koe, 1980).

Chemical Development and Biological Screening

Cytotoxic Activity in Cancer Research : Doan et al. (2016) synthesized novel indoline derivatives and tested their cytotoxic effects on osteosarcoma and kidney cells, indicating potential applications in cancer treatment (Doan, Karjalainen, Chandraseelan, Sandberg, Yli-Harja, Rosholm, Franzén, Candeias, & Kandhavelu, 2016).

Serotonin and Dopamine Antagonists : Perregaard et al. (1992) developed 1-(4-fluorophenyl)-1H-indoles as serotonin 5-HT2 and dopamine D-2 antagonists, providing insights into the modulation of central nervous system receptors (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Prostate Cancer Cell Detection : Ramya et al. (2016) synthesized tetraphenylethylene-based compounds for targeted SERS nanoprobe construction, demonstrating applications in prostate cancer cell detection (Ramya, Joseph, Nair, Karunakaran, Narayanan, & Maiti, 2016).

Mecanismo De Acción

Target of Action

5-(4-Fluorophenyl)indoline, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound and play a crucial role in its biological activity. For instance, some indoline derivatives have shown significant binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For example, indoline derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that these compounds may interact with their targets to modulate cellular responses to oxidative stress.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indoline derivatives have been found to lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells . This suggests that these compounds may modulate inflammatory pathways, leading to downstream effects such as reduced inflammation.

Result of Action

The result of the action of this compound at the molecular and cellular levels can be diverse, depending on its targets and the biochemical pathways it affects. For example, some indoline derivatives have been found to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . This suggests that these compounds may have neuroprotective effects.

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-6,9,16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACORYALRULDMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3164714.png)

![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)

![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)

![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)

![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)

![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)